coenzyme A

Catalog No.
S565598
CAS No.
85-61-0
M.F
C21H36N7O16P3S
M. Wt
767.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
coenzyme A

CAS Number

85-61-0

Product Name

coenzyme A

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate

Molecular Formula

C21H36N7O16P3S

Molecular Weight

767.5 g/mol

InChI

InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16-,20-/m1/s1

InChI Key

RGJOEKWQDUBAIZ-HDCXRZRFSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O

Synonyms

CoA, CoASH, Coenzyme A

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@@H](C(=O)NCCC(=O)NCCS)O
  • Fatty acid synthesis and oxidation: CoA is involved in the breakdown of fatty acids for energy production (β-oxidation) and their synthesis for storage (lipogenesis) [Source: National Institutes of Health, ].
  • Krebs cycle: CoA participates in the Krebs cycle, a central metabolic pathway for generating energy (ATP) by transferring the acetyl group from acetyl-CoA to initiate the cycle [Source: Khan Academy, ].
  • Ketogenesis: Under conditions of limited carbohydrate availability, CoA plays a role in the formation of ketone bodies, an alternative energy source for the brain and other tissues [Source: National Institutes of Health, ].
  • Cholesterol and acetylcholine biosynthesis: CoA is essential for the synthesis of cholesterol, a crucial component of cell membranes, and acetylcholine, a vital neurotransmitter [Source: National Center for Biotechnology Information, ].
  • Amino acid degradation and neurotransmitter biosynthesis: CoA participates in the breakdown of several amino acids and the synthesis of certain neurotransmitters like dopamine and serotonin [Source: National Center for Biotechnology Information, ].

Coenzyme A and its Derivatives in Research

Beyond its fundamental role in cellular metabolism, CoA and its derivatives are valuable tools in various scientific research applications:

  • Metabolic studies: By measuring the levels and distribution of CoA and its derivatives within cells or tissues, researchers gain insights into metabolic activity and potential dysfunctions [Source: National Center for Biotechnology Information, ].
  • Drug development: Researchers are investigating the potential of CoA derivatives as therapeutic agents in various diseases, including neurological disorders, metabolic disorders, and certain cancers [Source: National Center for Biotechnology Information, ].
  • Enzyme characterization: CoA and its derivatives are used as substrates or coenzymes in enzyme assays to study their activity and function [Source: Cold Spring Harbor Laboratory, ].
  • Origin: CoA is synthesized within the cell from pantothenic acid (vitamin B5), cysteine, and adenosine triphosphate (ATP) [].
  • Significance: CoA is essential for numerous metabolic pathways, including:
    • Fatty acid metabolism: Both synthesis and degradation of fatty acids involve CoA for the transport of acyl groups [].
    • Citric acid cycle: CoA, in the form of acetyl-CoA, serves as the primary fuel source for the cycle, where energy is extracted from carbohydrates, fats, and proteins [].
    • Steroid synthesis: The synthesis of cholesterol and other steroids utilizes acetyl-CoA as a building block [].
    • Amino acid metabolism: Certain amino acids are broken down into molecules that can be converted to acetyl-CoA, feeding into the citric acid cycle [].

Molecular Structure Analysis

CoA is a complex molecule with three key components []:

  • Adenosine 3',5'-diphosphate (ADP): This moiety functions as a recognition site for enzymes due to its widespread presence in nucleotide-binding folds.
  • 4'-Phosphopantetheine: This linker arm connects the ADP to the reactive thiol group.
  • β-Mercaptoethylamine: This terminal group contains a highly reactive thiol (-SH) group that forms thioester bonds with acyl groups during cellular processes.

The key feature of CoA's structure is the high-energy thioester bond between the thiol group and the transferred acyl moiety. This bond allows CoA to efficiently transfer functional groups between molecules [].


Chemical Reactions Analysis

CoA is involved in a vast number of enzymatic reactions. Here are some key examples:

  • Synthesis of Acetyl-CoA: During the breakdown of glucose (glycolysis) or fatty acids (β-oxidation), pyruvate is converted to acetyl-CoA by the enzyme pyruvate dehydrogenase.
CH3COCOO- + CoA + NAD+ -> CH3COSCoA + CO2 + NADH (Equation 1)
  • Entry into the Citric Acid Cycle: Acetyl-CoA reacts with oxaloacetate to form citrate, the first intermediate of the citric acid cycle, catalyzed by citrate synthase [].
CH3COSCoA + H2C-COO- + CH2-COOH -> CH2COOH-C(COO-)-CH2-COSCoA + H2O (Equation 2) []
  • Fatty Acid Synthesis: Malonyl-CoA, derived from acetyl-CoA, condenses with acetyl-CoA to initiate the elongation process of fatty acid chains [].

These are just a few examples, and CoA participates in numerous other reactions within cells.


Physical And Chemical Properties Analysis

  • Melting point: Not applicable, as CoA decomposes at high temperatures.
  • Boiling point: Not applicable, as CoA decomposes at high temperatures.
  • Solubility: CoA is highly soluble in water [].
  • Stability: CoA is relatively unstable and readily hydrolyzes under acidic or basic conditions [].

CoA's primary function is to act as an acyl group carrier through the formation and cleavage of thioester bonds. The highly reactive thiol group of CoA readily forms thioester bonds with various carboxylic acids, creating activated intermediates (acyl-CoA). These activated molecules can then participate in diverse biochemical reactions, allowing for the efficient transfer of functional groups between different molecules within the cell [].

  • Acyl Group Transfer: Coenzyme A forms thioester bonds with acyl groups, allowing for the transfer of these groups to other molecules during metabolic processes.
  • Fatty Acid Metabolism: It plays a critical role in the β-oxidation of fatty acids, where it helps convert fatty acids into acetyl-CoA for energy production.
  • Citric Acid Cycle: Coenzyme A is essential for the oxidation of pyruvate and the conversion of fatty acids into acetyl-CoA, which enters the citric acid cycle, contributing to ATP generation.
  • Post-Translational Modifications: Coenzyme A is involved in the acylation of proteins, including histones, influencing gene expression and protein function .

The biological activity of coenzyme A is multifaceted:

  • Energy Metabolism: It acts as a central player in energy metabolism by facilitating the conversion of macronutrients into usable energy forms.
  • Regulatory Functions: Coenzyme A participates in regulatory mechanisms that control metabolic pathways based on cellular energy status. For example, malonyl-CoA, derived from coenzyme A, inhibits carnitine palmitoyltransferase 1 to regulate fatty acid oxidation .
  • Detoxification Processes: Coenzyme A conjugates with amino acids like glycine and glutamine to detoxify harmful metabolites .

Coenzyme A synthesis occurs through several enzymatic steps:

  • Phosphorylation of Pantothenic Acid: The process begins with the phosphorylation of pantothenic acid to form 4′-phosphopantothenate.
  • Formation of 4′-Phosphopantothenoylcysteine: This compound is synthesized by condensing 4′-phosphopantothenate with cysteine.
  • Decarboxylation: The resulting compound undergoes decarboxylation to produce 4′-phosphopantetheine.
  • Adenylylation and Phosphorylation: Finally, 4′-phosphopantetheine is adenylylated to form dephospho-coenzyme A, which is then phosphorylated to yield coenzyme A. Various enzymes such as pantothenate kinase and coenzyme A synthase are involved in these reactions .

Coenzyme A has several important applications:

  • Metabolic Research: It serves as a key molecule for studying metabolic pathways and enzyme functions.
  • Pharmaceutical Development: Coenzyme A analogues are used in drug design to investigate enzyme mechanisms and develop therapeutic agents targeting metabolic disorders.
  • Biotechnology: In biocatalysis, coenzyme A derivatives are employed to enhance enzymatic reactions for industrial applications .

Research has shown that coenzyme A interacts with various proteins and enzymes:

  • Enzymatic Interactions: Coenzyme A serves as a substrate for numerous enzymes involved in fatty acid metabolism and acetylation processes.
  • Protein Acylation Studies: Studies have highlighted its role in modifying proteins through acylation, impacting protein function and cellular signaling pathways .
  • Redox Regulation: Recent findings suggest that coenzyme A participates in redox regulation through the S-thiolation of cysteine residues in proteins, indicating its broader role beyond traditional metabolic functions .

Several compounds share structural or functional similarities with coenzyme A. Here’s a comparison highlighting their uniqueness:

Compound NameRole/FunctionUnique Features
Acetyl-CoACentral metabolite in energy productionDirectly involved in the synthesis of fatty acids
Malonyl-CoAInhibitor of fatty acid oxidationActs as a regulatory molecule in lipid metabolism
Nicotinamide Adenine DinucleotideElectron carrier in redox reactionsEssential for energy transfer but does not carry acyl groups
Flavin Adenine DinucleotideCofactor for various dehydrogenasesInvolved primarily in oxidation-reduction reactions
Pyridoxal PhosphateCofactor for amino acid metabolismSpecifically involved in transamination reactions

Coenzyme A is unique due to its dual functionality as both an acyl group carrier and an activator in metabolic pathways, distinguishing it from other cofactors that typically serve more specialized roles .

Physical Description

White solid; [Merck Index] White powder; [Avanti Polar Lipids MSDS]

XLogP3

-5.8

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

10

Exact Mass

767.11521025 g/mol

Monoisotopic Mass

767.11521025 g/mol

Heavy Atom Count

48

UNII

SAA04E81UX

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 156 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 155 of 156 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Coenzyme A is a coenzyme containing pantothenic acid, adenosine 3-phosphate 5-pyrophosphate, and cysteamine; involved in the transfer of acyl groups, notably in transacetylations.

Pictograms

Irritant

Irritant

Other CAS

85-61-0

Wikipedia

Coenzyme A

Use Classification

Cosmetics -> Emollient; Solvent

General Manufacturing Information

Coenzyme A: ACTIVE

Dates

Modify: 2023-08-15
1.Leonardi, R.,Zhang, Y.M.,Rock, C.O., et al. Coenzyme A: Back in action. Progress in Lipid Research 44(2-3), 125-153 (2005).

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